An In-depth Technical Guide to 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine: Structure, Synthesis, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine: Structure, Synthesis, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, proposed synthesis, and potential applications of the novel heterocyclic compound, 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine. This molecule, belonging to the versatile pyrazolo[1,5-a]pyrimidine class, holds significant promise as a scaffold in medicinal chemistry due to the diverse biological activities exhibited by its structural analogs.[1][2][3] This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.
Core Chemical Identity and Structural Elucidation
The fundamental characteristics of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine define its potential for chemical interactions and biological activity.
Molecular Structure and Descriptors
The chemical structure of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine is characterized by a fused bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring. The pyrazolo[1,5-a]pyrimidine core is substituted with a bromine atom at the 6-position, an iodine atom at the 3-position, and a methoxy group at the 2-position.
Key Structural Descriptors: [4]
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Molecular Formula: C₇H₅BrIN₃O
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IUPAC Name: 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine
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SMILES: COC1=NN2C=C(C=NC2=C1I)Br
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InChI: InChI=1S/C7H5BrIN3O/c1-13-7-5(9)6-10-2-4(8)3-12(6)11-7/h2-3H,1H3
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InChIKey: PXICRCBTWBIKHI-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 353.94 g/mol | PubChemLite[4] |
| Monoisotopic Mass | 352.86606 Da | PubChemLite[4] |
| XlogP (predicted) | 2.0 | PubChemLite[4] |
Proposed Synthetic Strategy: A Rational Approach
The logical flow for the synthesis would likely involve the initial construction of a substituted pyrazolo[1,5-a]pyrimidine core, followed by selective halogenation.
Caption: Proposed synthetic workflow for 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine.
Step-by-Step Methodologies
Part 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
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Condensation: React a suitable 5-amino-3-halopyrazole with a 1,3-dicarbonyl compound (e.g., a malonic ester derivative) in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux to drive the cyclization and formation of the pyrazolo[1,5-a]pyrimidin-2-one intermediate.
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Work-up: After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid), and the precipitated product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.
Part 2: Functionalization of the Core
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Chlorination: The pyrazolo[1,5-a]pyrimidin-2-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with gentle heating, to convert the hydroxyl group into a chlorine atom, yielding the 2-chloro derivative.
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Methoxylation: The 2-chloro intermediate is then subjected to nucleophilic substitution with sodium methoxide (NaOMe) in methanol. This reaction typically proceeds smoothly at room temperature or with gentle heating to afford the 2-methoxy-pyrazolo[1,5-a]pyrimidine.
Part 3: Selective Halogenation
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Iodination: The 2-methoxypyrazolo[1,5-a]pyrimidine is dissolved in a suitable solvent like N,N-dimethylformamide (DMF) and treated with an iodinating agent such as N-iodosuccinimide (NIS). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
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Bromination: Following the iodination, the resulting 3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine is subjected to bromination. N-bromosuccinimide (NBS) is a common and effective reagent for the selective bromination of such electron-rich heterocyclic systems. The reaction is usually carried out in a chlorinated solvent like chloroform or dichloromethane.
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Purification: The final product, 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine, is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Potential Applications in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[3] Analogs have demonstrated a wide range of activities, including acting as kinase inhibitors, which are crucial in cancer therapy.[1][2]
The specific substitution pattern of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine suggests several avenues for investigation:
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Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine core is a known hinge-binding motif for many kinases. The bromo and iodo substituents can be exploited for further structural modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the chemical space around the core and optimize binding to a target kinase.
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Probe for Target Identification: The presence of two different halogens (bromine and iodine) at distinct positions offers opportunities for sequential and selective chemical modifications. This dual-handle approach can be valuable in the development of chemical probes for target identification and validation studies.
Sources
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine (C7H5BrIN3O) [pubchemlite.lcsb.uni.lu]
- 5. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
